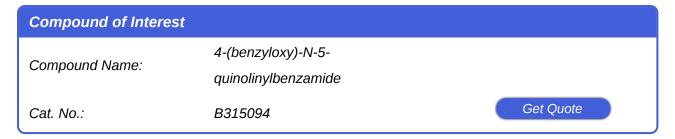


# Comparative Analysis of N-(4(Benzyloxy)benzyl)-4-aminoquinolines as Potent Antimycobacterial Agents

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs, evaluating their potential as antimycobacterial agents. The core of this analysis is the quantitative comparison of their in vitro activity against Mycobacterium tuberculosis H37Rv, supported by detailed experimental protocols and a visualization of the general synthetic scheme.

#### Introduction

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutics. The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown promise against various pathogens. This guide focuses on a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The structure-activity relationship (SAR) of this series offers valuable insights for the design of more potent antitubercular agents.

### **Quantitative Data Summary**







The antimycobacterial activity of the parent compound, N-(4-(benzyloxy)benzyl)-quinolin-4-amine, and its analogs were quantified by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results are summarized in the table below.[1][2]



Compo und ID	R1	R2	R3	R4	R5	R6	MIC (μM)[1] [2]
Parent	Н	Н	Н	Н	Н	Н	>23.4
Analog 1	Н	Н	Cl	Н	Н	Н	5.9
Analog 2	Н	Н	F	Н	Н	Н	11.7
Analog 3	Н	Н	Н	Cl	Н	Н	2.7
Analog 4	Н	Н	Н	F	Н	Н	2.8
Analog 5	Br	Н	Н	Н	Н	Н	5.8
Analog 6	Br	Н	Cl	Н	Н	Н	2.7
Analog 7	Br	Н	F	Н	Н	Н	2.8
Analog 8	ОСН3	Н	Н	Н	Н	Н	11.7
Analog 9	ОСН3	Н	Cl	Н	Н	Н	5.8
Analog 10	ОСН3	Н	F	Н	Н	Н	5.9
Analog 11	Н	СНЗ	Н	Н	Н	Н	11.7
Analog 12	Н	CH3	Cl	Н	Н	Н	5.9
Analog 13	Н	СНЗ	F	Н	Н	Н	5.8
Analog 14	Н	C2H5	Н	Н	Н	Н	23.4
Analog 15	Н	C2H5	Cl	Н	Н	Н	11.7
Analog 16	Н	C2H5	F	Н	Н	Н	11.7



Isoniazid - - - - - - 2.3

Note: R1-R6 refer to substituents on the quinoline and benzyloxybenzyl moieties as depicted in the general synthetic scheme below. Isoniazid, a first-line anti-TB drug, is included for comparison.[1]

# Experimental Protocols General Synthesis of N-(4-(Benzyloxy)benzyl)-4aminoquinolines

The synthesis of the target compounds involves a multi-step process.[1][2]

Step 1: Synthesis of 4-(Benzyloxy)benzonitriles. A mixture of 4-cyanophenol, the appropriately substituted benzyl bromide, and potassium carbonate in acetone is refluxed for 4 hours. After cooling, the solid is filtered, and the solvent is evaporated to yield the 4-(benzyloxy)benzonitrile derivative.

Step 2: Synthesis of 4-(Benzyloxy)benzylamines. The 4-(benzyloxy)benzonitrile derivative is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH4) is added portion-wise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched by the sequential addition of water and sodium hydroxide solution. The resulting solid is filtered, and the filtrate is concentrated to give the crude 4-(benzyloxy)benzylamine, which is used in the next step without further purification.

Step 3: Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. A mixture of the appropriate 4-chloroquinoline, the 4-(benzyloxy)benzylamine from Step 2, and N,N-diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) is heated at 150 °C for 20 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final N-(4-(benzyloxy)benzyl)-4-aminoquinoline analog.[1]

## Determination of Minimum Inhibitory Concentration (MIC)



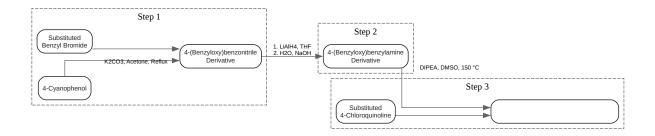
The antimycobacterial activity of the synthesized compounds was determined using the broth microdilution method.[3][4]

- Bacterial Strain: Mycobacterium tuberculosis H37Rv is used as the test organism.
- Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment, and 0.05% (v/v) Tween 80 is used for bacterial growth.
- Preparation of Inoculum: A mid-logarithmic phase culture of M. tuberculosis H37Rv is diluted in the culture medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Assay Plate Preparation: The test compounds are serially diluted in the culture medium in a 96-well microplate.
- Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microplate. The plate is then incubated at 37 °C for 7-14 days.
- MIC Determination: After incubation, the wells are visually inspected for bacterial growth. The
  MIC is defined as the lowest concentration of the compound that causes no visible growth of
  the bacteria. A colorimetric indicator such as resazurin may be added to aid in the
  determination of cell viability.

## Visualizations General Synthetic Scheme

The following diagram illustrates the general synthetic pathway for the preparation of the N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs.



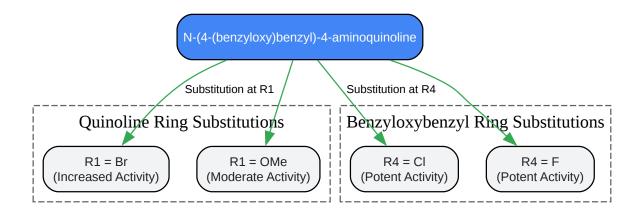


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Caption: General synthetic route for N-(4-(benzyloxy)benzyl)-4-aminoquinolines.

### Structure-Activity Relationship (SAR) Overview

The following diagram provides a simplified overview of the key structure-activity relationships observed in this series of compounds.



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Caption: Key structure-activity relationships for antimycobacterial potency.



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